molecular formula C8H9NO2 B1402920 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol CAS No. 1414864-09-7

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol

Cat. No.: B1402920
CAS No.: 1414864-09-7
M. Wt: 151.16 g/mol
InChI Key: JFVUNBXCJHTYQU-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol” is a chemical compound with the molecular formula C8H9NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrano[3,2-b]pyridin ring system. The InChI key, a unique identifier for the compound, is DRTHOGZBINQWFL-UHFFFAOYSA-N . The Canonical SMILES string, another form of chemical notation, is C1CC2=C(N=CC(=C2)O)OC1 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 151.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 42.4 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : Polysubstituted 3,4-dihydro-2H-pyrano[3,2-b]pyridines were synthesized using 1,2,4-triazines in a microwave-activated inverse electron demand Diels–Alder reaction. This efficient method enabled the synthesis of diverse bicyclic scaffolds with various substitutions (Hajbi et al., 2007).

  • General Synthetic Approach : An efficient strategy for synthesizing functionalized 3,4-dihydro-2H-pyrano[3,2-b]pyridines was developed, involving intramolecular inverse-electron-demand Diels-Alder reactions and various cross-coupling reactions (Hajbi et al., 2008).

  • Synthesis of Substituted Derivatives : A synthesis route for substituted 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines and 3-hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridines was reported. The key process involved an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines (Hajbi et al., 2010).

Biomedical Applications

  • 1H-Pyrazolo[3,4-b]pyridines : While not directly involving 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol, pyrazolo[3,4-b]pyridines, a related group of compounds, have shown significant biomedical applications. These compounds, presenting in two tautomeric forms, have been a focus of over 300,000 descriptions, indicating a rich field of biomedical research (Donaire-Arias et al., 2022).

  • Pyrano[3,2-b]pyrans in Medicinal Chemistry : Pyrano[3,2-b]pyrans, structurally related to this compound, have significant roles in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities. Their synthesis and applications in medicinal chemistry have been extensively studied (Borah et al., 2021).

Properties

IUPAC Name

2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-3-4-9-6-2-1-5-11-8(6)7/h3-4H,1-2,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVUNBXCJHTYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C=CN2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 2
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 3
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 4
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 5
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 6
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol

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